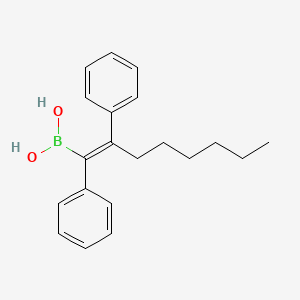![molecular formula C96H200O12Si8 B15280447 1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B15280447.png)
1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane is a complex organosilicon compound. This compound is characterized by its unique structure, which includes multiple silicon and oxygen atoms arranged in a pentacyclic framework. The presence of long alkyl chains (dodecyl groups) attached to the silicon atoms imparts hydrophobic properties to the compound, making it useful in various applications.
Méthodes De Préparation
The synthesis of 1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane involves multiple steps. The key steps include the formation of the pentacyclic silicon-oxygen framework and the subsequent attachment of dodecyl groups. The reaction conditions typically involve the use of organosilicon precursors, such as chlorosilanes, and the presence of catalysts to facilitate the formation of the desired structure. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of silicon-oxygen bonds.
Substitution: The dodecyl groups can be substituted with other alkyl or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include chlorosilanes, alkyl halides, and organometallic compounds. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying silicon-oxygen chemistry.
Biology: The hydrophobic nature of the compound makes it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential use in medical devices and coatings due to its biocompatibility and stability.
Industry: The compound is used in the formulation of specialty coatings, adhesives, and sealants, where its hydrophobic properties are advantageous.
Mécanisme D'action
The mechanism of action of 1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane involves its interaction with molecular targets through hydrophobic interactions and silicon-oxygen bonding. The long dodecyl chains facilitate the incorporation of the compound into hydrophobic environments, while the silicon-oxygen framework provides structural stability. The pathways involved in its action depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane include other organosilicon compounds with similar silicon-oxygen frameworks but different alkyl or functional groups. Examples include:
1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane: A compound with a similar silicon-oxygen framework but with methyl and vinyl groups.
Octamethylcyclotetrasiloxane: A simpler compound with only methyl groups attached to the silicon atoms.
The uniqueness of 1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[95113,915,15
Propriétés
Formule moléculaire |
C96H200O12Si8 |
|---|---|
Poids moléculaire |
1771.3 g/mol |
Nom IUPAC |
1,3,5,7,9,11,13,15-octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane |
InChI |
InChI=1S/C96H200O12Si8/c1-9-17-25-33-41-49-57-65-73-81-89-109-97-110(90-82-74-66-58-50-42-34-26-18-10-2)100-113(93-85-77-69-61-53-45-37-29-21-13-5)102-111(98-109,91-83-75-67-59-51-43-35-27-19-11-3)104-115(95-87-79-71-63-55-47-39-31-23-15-7)105-112(99-109,92-84-76-68-60-52-44-36-28-20-12-4)103-114(101-110,94-86-78-70-62-54-46-38-30-22-14-6)107-116(106-113,108-115)96-88-80-72-64-56-48-40-32-24-16-8/h9-96H2,1-8H3 |
Clé InChI |
QCMVWUXCYZCSPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCCCCCCCCCCC)CCCCCCCCCCCC)CCCCCCCCCCCC)CCCCCCCCCCCC)CCCCCCCCCCCC)CCCCCCCCCCCC)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



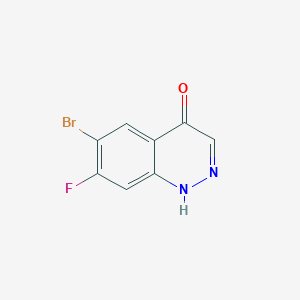
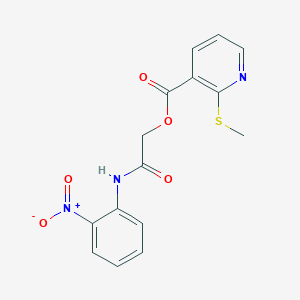
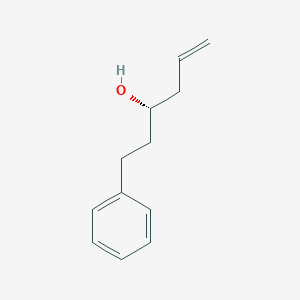
![3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15280403.png)
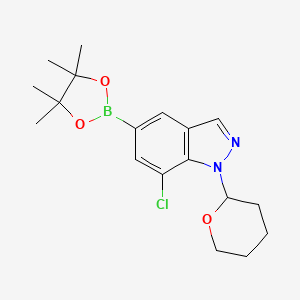

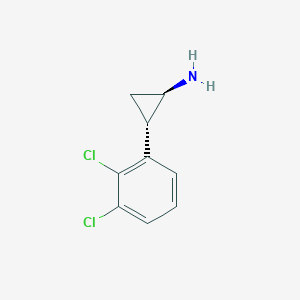

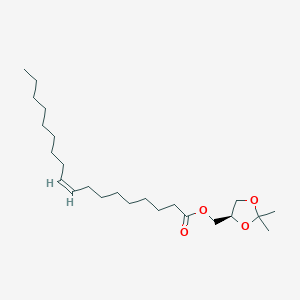
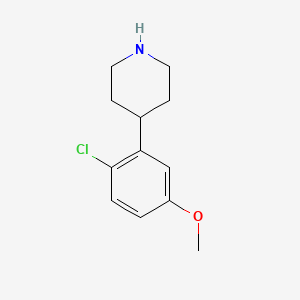
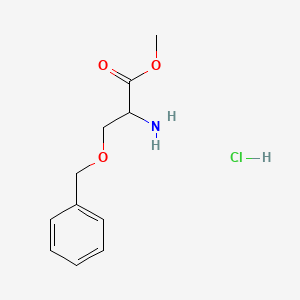
![(4'-Vinyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B15280456.png)
